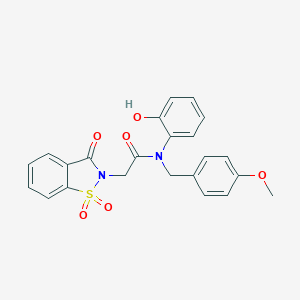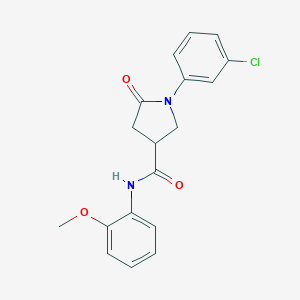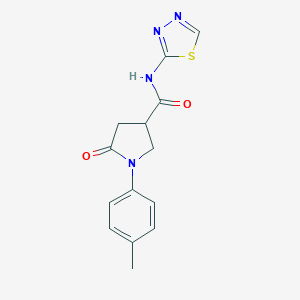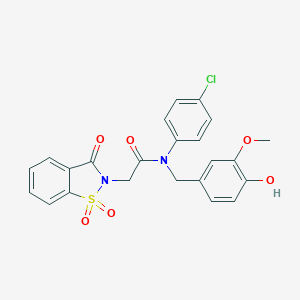![molecular formula C19H14N2O2S2 B278726 N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278726.png)
N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PBTZ169 and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
PBTZ169 has shown potential applications in various fields of scientific research. It has been found to have antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. PBTZ169 has also been found to have anti-tumor activity against various cancer cell lines. Moreover, PBTZ169 has shown potential as an inhibitor of protein tyrosine phosphatase 1B, a key enzyme involved in the regulation of insulin signaling.
Mecanismo De Acción
The mechanism of action of PBTZ169 is not completely understood. However, it has been suggested that PBTZ169 inhibits the growth of Mycobacterium tuberculosis by disrupting the integrity of its cell wall. PBTZ169 has also been found to induce apoptosis in cancer cells by inhibiting the activity of the protein phosphatase PP2A.
Biochemical and Physiological Effects:
PBTZ169 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting its cell wall. PBTZ169 has also been found to induce apoptosis in cancer cells by inhibiting the activity of PP2A. Moreover, PBTZ169 has been found to reduce the levels of glucose in the blood by inhibiting the activity of protein tyrosine phosphatase 1B.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBTZ169 has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. PBTZ169 has also been found to have low toxicity. However, PBTZ169 has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. Moreover, PBTZ169 has poor stability in the presence of light and air.
Direcciones Futuras
There are several future directions for the research on PBTZ169. One of the future directions is to explore the potential of PBTZ169 as an antimicrobial agent against other bacterial species. Another future direction is to investigate the mechanism of action of PBTZ169 in more detail. Moreover, the potential of PBTZ169 as an anti-tumor agent needs to be further explored. Furthermore, the development of more stable and water-soluble derivatives of PBTZ169 could enhance its potential applications in various fields of scientific research.
Conclusion:
In conclusion, PBTZ169 is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It can be synthesized using different methods and has shown potential as an antimicrobial and anti-tumor agent. The mechanism of action of PBTZ169 is not completely understood, but it has been found to have several biochemical and physiological effects. PBTZ169 has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on PBTZ169, which could enhance its potential applications in various fields of scientific research.
Métodos De Síntesis
PBTZ169 can be synthesized using different methods. One of the most common methods is the reaction of 2-aminothiophenol with 2-bromoaniline in the presence of a base, followed by oxidation with hydrogen peroxide. This method yields PBTZ169 in high purity and yield.
Propiedades
Nombre del producto |
N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide |
|---|---|
Fórmula molecular |
C19H14N2O2S2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1,1-dioxo-N-(2-phenylsulfanylphenyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C19H14N2O2S2/c22-25(23)18-13-7-4-10-15(18)19(21-25)20-16-11-5-6-12-17(16)24-14-8-2-1-3-9-14/h1-13H,(H,20,21) |
Clave InChI |
BFIJLUOEYSDLKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278646.png)
![1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B278650.png)

![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone](/img/structure/B278655.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)






![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)